molecular formula C24H26O2 B12077360 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol CAS No. 138194-61-3

4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol

Cat. No.: B12077360
CAS No.: 138194-61-3
M. Wt: 346.5 g/mol
InChI Key: BUGLKPUHRTVBDI-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] is a chemical compound with the molecular formula C20H22O2. It is also known as Bisphenol AP. This compound is a derivative of phenol and is characterized by the presence of two phenol groups connected by a central carbon atom that is substituted with a phenyl group and two methyl groups. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] can be synthesized through the condensation reaction of phenol with acetophenone in the presence of an acid catalyst. The reaction typically involves heating the reactants to a temperature range of 100-150°C. The acid catalyst, such as hydrochloric acid or sulfuric acid, facilitates the formation of the central carbon bridge between the two phenol groups.

Industrial Production Methods

In industrial settings, the production of Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, bromo, and sulfonyl derivatives of the phenol groups

Scientific Research Applications

Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonate plastics.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also interact with cell membranes, altering their properties and influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] is similar to other bisphenol compounds, such as Bisphenol A (BPA) and Bisphenol F (BPF). it has unique properties due to the presence of the phenylethylidene group, which provides different steric and electronic effects. This makes it suitable for specific applications where other bisphenols may not be as effective.

List of Similar Compounds

  • Bisphenol A (BPA)
  • Bisphenol F (BPF)
  • Bisphenol S (BPS)
  • Bisphenol AF (BPAF)

These compounds share a similar core structure but differ in the substituents attached to the central carbon atom, leading to variations in their chemical and physical properties.

Properties

CAS No.

138194-61-3

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

IUPAC Name

4-[1-(4-hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol

InChI

InChI=1S/C24H26O2/c1-15-11-20(12-16(2)22(15)25)24(5,19-9-7-6-8-10-19)21-13-17(3)23(26)18(4)14-21/h6-14,25-26H,1-5H3

InChI Key

BUGLKPUHRTVBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C)(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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